molecular formula C12H7F3N2O2 B12911917 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid CAS No. 904310-23-2

4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid

Katalognummer: B12911917
CAS-Nummer: 904310-23-2
Molekulargewicht: 268.19 g/mol
InChI-Schlüssel: QGGFOOKKCCDNGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid is a chemical compound with the molecular formula C12H7F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a three-necked round-bottomed flask at room temperature for 2-3 hours. The solvent is then removed, and water is added to the residue. The precipitate formed is filtered off and recrystallized from ethanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the pyrimidine ring.

    2-(Trifluoromethyl)pyrimidine: Contains the trifluoromethyl group and pyrimidine ring but lacks the benzoic acid moiety.

    4-Methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Used in the preparation of antileukemia agents.

Uniqueness

4-(4-(Trifluoromethyl)pyrimidin-2-YL)benzoic acid is unique due to the combination of the trifluoromethyl group, pyrimidine ring, and benzoic acid moiety

Eigenschaften

CAS-Nummer

904310-23-2

Molekularformel

C12H7F3N2O2

Molekulargewicht

268.19 g/mol

IUPAC-Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]benzoic acid

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-5-6-16-10(17-9)7-1-3-8(4-2-7)11(18)19/h1-6H,(H,18,19)

InChI-Schlüssel

QGGFOOKKCCDNGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.